2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone

CAS No.: 67382-14-3

Cat. No.: VC2008750

Molecular Formula: C11H9BrO2

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67382-14-3 |

|---|---|

| Molecular Formula | C11H9BrO2 |

| Molecular Weight | 253.09 g/mol |

| IUPAC Name | 2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone |

| Standard InChI | InChI=1S/C11H9BrO2/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3 |

| Standard InChI Key | JXQIYMVMYGFMFK-UHFFFAOYSA-N |

| SMILES | CC1=C(OC2=CC=CC=C12)C(=O)CBr |

| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C(=O)CBr |

Introduction

Structural Characteristics and Identification

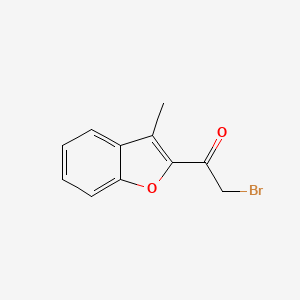

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is characterized by a benzofuran scaffold with a methyl group at the C-3 position and a bromoethanone moiety at the C-2 position. This arrangement gives the compound its distinctive chemical properties and reactivity profile. The compound is identified by several key parameters as outlined in Table 1.

Table 1: Identification Parameters of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone

| Parameter | Value |

|---|---|

| Common Name | 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone |

| CAS Number | 67382-14-3 |

| Molecular Formula | C₁₁H₉BrO₂ |

| Molecular Weight | 253.09 g/mol |

| IUPAC Name | 2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone |

| InChI | InChI=1S/C11H9BrO2/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3 |

| InChIKey | JXQIYMVMYGFMFK-UHFFFAOYSA-N |

The compound's structural identity is confirmed through various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy, which provide detailed information about its molecular architecture .

Physical and Chemical Properties

Physical Properties

The physical properties of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone provide insight into its behavior under different conditions and its suitability for various applications. These properties are summarized in Table 2.

Table 2: Physical Properties of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone

| Property | Value |

|---|---|

| Physical State | Solid |

| Color | Not specified in available data |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane |

| Boiling Point | Estimated at 335.4°C at 760 mmHg (based on similar compounds) |

| Flash Point | Approximately 156.6°C (based on similar compounds) |

| Log P | 3.70630 (calculated, indicating lipophilic character) |

The compound exhibits properties typical of many benzofuran derivatives, with moderate lipophilicity that influences its biological membrane penetration potential .

Chemical Properties

The chemical properties of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone are largely determined by its functional groups and the reactivity of the benzofuran scaffold. The bromine atom provides a versatile handle for further chemical modifications, particularly through nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate.

The compound contains:

-

A benzofuran ring system that provides aromatic stability

-

A reactive α-bromoketone functionality that can participate in numerous organic reactions

-

A methyl group at the C-3 position that influences the electronic properties of the ring system

These structural features contribute to the compound's reactivity profile, particularly in reactions such as:

-

Nucleophilic substitution at the bromine position

-

Carbonyl-directed reactions

Synthesis Methods

The synthesis of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone typically involves multi-step procedures starting from appropriately substituted precursors. Several synthetic approaches have been reported in the literature for preparing this compound and structurally related benzofuran derivatives.

General Synthetic Routes

One commonly employed method involves the reaction of 3-methyl-1-benzofuran-2-yl with bromoacetyl chloride in the presence of a suitable base. This reaction is typically carried out in aprotic solvents such as dichloromethane or tetrahydrofuran (THF) to facilitate the formation of the desired product.

The synthesis can be outlined as follows:

-

Preparation of the 3-methyl-benzofuran scaffold

-

Acylation at the C-2 position

-

Bromination of the resulting ethanone derivative

Alternative synthetic approaches utilize base-catalyzed methods, including the Rap-Stoermer reaction, which involves the treatment of α-haloketones with substituted salicylaldehydes via triethylamine-catalyzed Dieckmann-like aldol condensation .

Recent Advances in Synthesis

Recent research has focused on developing more efficient and environmentally friendly synthetic routes for benzofuran derivatives, including:

-

Transition-metal-catalyzed approaches, particularly those utilizing palladium and copper catalysts in Sonogashira coupling reactions

-

Base-mediated synthesis using potassium tert-butoxide-catalyzed intramolecular cyclization reactions

-

DBU (1,8-diazabicyclo(5.4.0)undec-7-ene) promoted cyclization followed by oxidation-induced formation of benzene rings

These advancements have contributed to more efficient and selective methods for constructing the benzofuran scaffold and introducing the necessary functional groups to produce 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone and related compounds.

Chemical Applications and Significance

Role as a Synthetic Intermediate

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone serves primarily as a valuable intermediate in organic synthesis. The bromine atom provides a versatile handle for further chemical modifications, allowing researchers to explore a wide range of derivatives.

Key reactions where this compound can serve as a starting material include:

-

Nucleophilic substitution reactions to introduce various functional groups

-

Cyclization reactions to form more complex heterocyclic systems

-

Cross-coupling reactions, particularly those catalyzed by transition metals

-

Formation of Mannich bases and other nitrogen-containing derivatives

Structure-Activity Relationships

Understanding the structure-activity relationships of benzofuran derivatives is crucial for rational drug design. Studies have indicated that the nature and position of substituents on the benzofuran core significantly impact biological activity .

For instance:

-

Substitutions at the C-6 position greatly impact antibacterial activity

-

The nature of groups at the C-3 position affects strain specificity in antibacterial action

-

The presence of the bromine atom in 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone may contribute to specific biological properties through various mechanisms, including increased lipophilicity and potential interactions with biological targets

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

Current Research and Future Perspectives

Research on benzofuran derivatives, including compounds like 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone, continues to expand, driven by their potential applications in medicinal chemistry and organic synthesis.

Recent Advances

Recent research has focused on developing novel and more efficient synthetic methods for benzofuran derivatives, as well as exploring their diverse biological activities. There has been particular interest in:

-

Green chemistry approaches to benzofuran synthesis

-

Transition metal-catalyzed methods for constructing the benzofuran scaffold

-

Base-mediated synthetic routes that offer improved yields and selectivity

These advances are contributing to the continued development of benzofuran chemistry and expanding the potential applications of compounds like 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone.

Future Research Directions

Future research on 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone and related compounds may focus on:

-

Further exploration of their biological activities, particularly their potential as antibacterial, antiviral, and anticancer agents

-

Development of more selective and efficient synthetic methods

-

Investigation of structure-activity relationships to guide the design of more potent and selective benzofuran-based drugs

-

Exploration of their applications in material science and other non-pharmaceutical fields

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume